N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
Brand Name:
Vulcanchem
CAS No.:
476462-56-3
VCID:
VC0469920
InChI:
InChI=1S/C14H17N3O2S/c1-4-12-16-17-14(20-12)15-13(18)10-5-7-11(8-6-10)19-9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
SMILES:
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C
Molecular Formula:
C14H17N3O2S
Molecular Weight:
291.37g/mol
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
CAS No.: 476462-56-3
Main Products
VCID: VC0469920
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37g/mol
CAS No. | 476462-56-3 |
---|---|
Product Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide |
Molecular Formula | C14H17N3O2S |
Molecular Weight | 291.37g/mol |
IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propan-2-yloxybenzamide |
Standard InChI | InChI=1S/C14H17N3O2S/c1-4-12-16-17-14(20-12)15-13(18)10-5-7-11(8-6-10)19-9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18) |
Standard InChIKey | NTGBCJHONOCABN-UHFFFAOYSA-N |
SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C |
Canonical SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(C)C |
PubChem Compound | 833755 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume